molecular formula C16H14ClF2NO4S2 B6429035 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine CAS No. 1706138-28-4

3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine

Cat. No. B6429035
CAS RN: 1706138-28-4
M. Wt: 421.9 g/mol
InChI Key: DLLVJUVJKWTGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine, also known as 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 93-96°C and a boiling point of 158-162°C. 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has a wide range of applications in the field of synthetic organic chemistry, including in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used in a variety of scientific research applications. It has been used to synthesize a range of organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines, pyrimidines, and thiophenes. In addition, 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used as a catalyst in the synthesis of organic compounds, such as amines, nitriles, and alcohols.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine is not well understood. However, it is believed to act as an electrophile, meaning that it can react with nucleophiles, such as amines and alcohols, to form new compounds. It is also believed to act as a Lewis acid, meaning that it can form complexes with Lewis bases, such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine are not well understood. However, it is believed to be a relatively non-toxic compound and is not thought to be carcinogenic. It is also believed to be metabolized in the body, and is not thought to accumulate in tissue or organs.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments is its relatively low toxicity and lack of carcinogenicity. It is also relatively easy to synthesize and is relatively stable when stored. However, it is important to note that this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be toxic if ingested, and it can react with other compounds in the laboratory, so it should be handled with care.

Future Directions

Future research into the applications of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could include exploring its potential uses in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into its mechanism of action, and its biochemical and physiological effects. Additionally, research into the safety and efficacy of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments could be conducted to determine its potential advantages and limitations in this setting. Finally, research into the potential environmental impacts of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could be conducted to determine its potential risks to the environment.

Synthesis Methods

3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be synthesized from the reaction of 4-chlorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds in a two-step process, with the first step involving the formation of the sulfonyl chloride intermediates, and the second step involving the formation of the 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine product.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3,5-difluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-14(4-2-11)25(21,22)15-5-6-20(10-15)26(23,24)16-8-12(18)7-13(19)9-16/h1-4,7-9,15H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVJUVJKWTGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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